Guanylyl-3'-5'-cytidine ammonium salt

Ribonuclease kinetics Enzyme mechanism Substrate specificity

Guanylyl-3'-5'-cytidine ammonium salt (CAS 98046-67-4), also known as GpC, is a (3'→5')-dinucleoside monophosphate composed of guanosine and cytidine units linked by a single phosphodiester bond. It is a non-cyclic, linear dinucleotide that serves as a critical substrate for probing the specificity and catalytic mechanisms of guanine-preferring ribonucleases, including RNase T1 and its engineered variants.

Molecular Formula C19H28N9O12P
Molecular Weight 605.5 g/mol
CAS No. 98046-67-4
Cat. No. B1449481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanylyl-3'-5'-cytidine ammonium salt
CAS98046-67-4
Molecular FormulaC19H28N9O12P
Molecular Weight605.5 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N
InChIInChI=1S/C19H25N8O12P.H3N/c20-8-1-2-26(19(33)23-8)16-11(30)10(29)7(38-16)4-36-40(34,35)39-13-6(3-28)37-17(12(13)31)27-5-22-9-14(27)24-18(21)25-15(9)32;/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32);1H3
InChIKeyPPSONIOCBRREER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanylyl-3'-5'-cytidine Ammonium Salt: RNase Substrate Specificity and Structural Biology Tool


Guanylyl-3'-5'-cytidine ammonium salt (CAS 98046-67-4), also known as GpC, is a (3'→5')-dinucleoside monophosphate composed of guanosine and cytidine units linked by a single phosphodiester bond [1]. It is a non-cyclic, linear dinucleotide that serves as a critical substrate for probing the specificity and catalytic mechanisms of guanine-preferring ribonucleases, including RNase T1 and its engineered variants . The compound crystallizes as a heavily hydrated ammonium octahydrate salt that adopts an antiparallel, right-handed double-helical conformation with Watson-Crick base pairing, making it a historically significant model system for nucleic acid structural studies [2].

Guanylyl-3'-5'-cytidine Ammonium Salt: Why Substitution with Other Dinucleoside Phosphates Compromises Reproducibility


Substituting guanylyl-3'-5'-cytidine (GpC) with seemingly analogous dinucleoside monophosphates such as GpA, GpG, or GpU is scientifically invalid because each GpN substrate exhibits distinct kinetic behavior with guanine-specific ribonucleases. For RNase T1, the catalytic turnover rate (Vmax) decreases markedly across the series GpC > GpG > GpA > GpU [1], while the rate-limiting step for transesterification differs fundamentally between substrates [2]. Furthermore, the specificity of RNase T1 variants engineered for altered base recognition is characterized using the ApC/GpC ratio of specificity coefficients (kcat/Km), where RV variant increases this ratio ~7,250-fold relative to wild-type [3]. Interchanging substrates without accounting for these quantifiable kinetic differences introduces uncontrolled experimental variables that cannot be normalized post-hoc and directly compromises cross-study comparability in ribonuclease mechanism research.

Guanylyl-3'-5'-cytidine Ammonium Salt: Quantitative Comparative Evidence Against GpN Analogs


RNase T1 Vmax Hierarchy: GpC Exhibits Highest Catalytic Turnover Among Four GpN Substrates

Guanylyl-3'-5'-cytidine (GpC) demonstrates the highest maximal velocity (Vmax) as a substrate for wild-type RNase T1 when compared head-to-head against other dinucleoside phosphates bearing the same 5'-guanylyl donor but varying 3'-nucleoside acceptors. Kinetic parameters determined under identical assay conditions establish a clear and reproducible Vmax hierarchy [1].

Ribonuclease kinetics Enzyme mechanism Substrate specificity

RNase T1 kcat Ranking: GpC Surpasses GpA and GpU in Catalytic Rate Constant

The catalytic rate constant (kcat) for RNase T1-catalyzed transesterification exhibits a clear substrate-dependent hierarchy. Direct comparative kinetic analysis reveals that GpC yields the highest kcat among GpN substrates, with the measured values following the order GpC > GpA > GpU, while equilibrium dissociation constants (Ks) remain virtually independent of the leaving nucleoside [1].

Enzyme kinetics Catalytic efficiency Ribonuclease T1

RNase T1 Variant Specificity Shift: GpC Defines Baseline for 7,250-Fold ApC/GpC Ratio Increase

Guanylyl-3'-5'-cytidine (GpC) serves as the essential reference substrate for quantifying engineered shifts in ribonuclease base specificity. When the RNase T1 variant RV (Lys41Glu, Tyr42Phe, Asn43Arg, Tyr45Trp, Glu46Asn) was evaluated against wild-type enzyme, the ApC/GpC ratio of the specificity coefficient (kcat/Km) increased approximately 7,250-fold, demonstrating that GpC provides the baseline against which adenine preference is quantitatively measured [1].

Protein engineering Substrate specificity engineering Ribonuclease variants

RNase U2 Relative Susceptibility: GpC Cleaved at 1/5 the Rate of ApC but 600× Faster than CpC

The relative susceptibility of dinucleoside monophosphates to cleavage by RNase U2 exhibits a striking >20,000-fold dynamic range across different NpC substrates. GpC occupies a quantifiably distinct intermediate position in this specificity hierarchy, with a relative cleavage susceptibility of 1/5 relative to the most favored substrate ApC (set at 1), yet it is cleaved approximately 600-fold faster than CpC and ~4,600-fold faster than UpC [1].

RNase U2 Substrate specificity Nucleolytic cleavage

RNase C2 Substrate Affinity: GpC Exhibits Highest Affinity Among Four GpN Substrates

For RNase C2 from Aspergillus clavatus, the affinity of GpN-type substrates for the enzyme decreases in a defined sequence as measured by Michaelis constant (Km) determination. GpC demonstrates the highest affinity (lowest Km) among the four dinucleoside monophosphates tested, with the affinity ranking as GpC > GpG > GpA > GpU [1]. Additionally, RNase C2 catalyzes the synthetic formation of GpC with a yield of 60%, compared to only 35% for GpU under identical conditions [1].

RNase C2 Guanyl ribonuclease Substrate affinity

RNase Ms Differential Activity Loss: GpC Reports Distinct Tyrosyl Modification Sensitivity vs. RNA Substrate

When RNase Ms from Aspergillus saitoi is chemically modified with tyrosine-modifying reagents (N-acetylimidazole or diazonium 1(H)-tetrazole), the extent of enzymatic activity loss differs markedly depending on whether GpC or polymeric RNA is used as the reporter substrate. The loss in enzymatic activity was more pronounced when RNA was used as a substrate compared to when GpC was used, indicating that GpC reports specifically on modifications affecting the primary catalytic site while RNA reveals additional contributions from secondary binding interactions [1].

RNase Ms Chemical modification Active site mapping

Guanylyl-3'-5'-cytidine Ammonium Salt: Evidence-Backed Research and Industrial Application Scenarios


Ribonuclease T1 Activity Assays and Quality Control

Guanylyl-3'-5'-cytidine ammonium salt is the kinetically preferred dinucleoside phosphate substrate for wild-type RNase T1, exhibiting the highest Vmax among GpN substrates and a kcat ranking of GpC > GpA > GpU [1]. For enzyme activity assays, GpC provides maximum sensitivity and signal-to-noise ratio. Its Km values are similar in magnitude to other GpN substrates, but the higher Vmax yields superior dynamic range in spectrophotometric or fluorometric detection systems [1].

Engineering and Validation of Ribonuclease Variants with Altered Base Specificity

GpC serves as the essential reference substrate for quantifying engineered shifts in ribonuclease base preference. The RNase T1 variant RV (Lys41Glu, Tyr42Phe, Asn43Arg, Tyr45Trp, Glu46Asn) demonstrated an approximately 7,250-fold increase in the ApC/GpC (kcat/Km) ratio compared to wild-type enzyme [2]. Without GpC as the denominator substrate, this specificity shift cannot be quantified. This makes GpC indispensable for laboratories engineering novel ribonuclease specificities or validating mutant enzyme panels.

Active Site Mapping via Chemical Modification Studies

GpC enables discrimination between modifications affecting the primary catalytic site versus distal subsite interactions in ribonucleases. In RNase Ms, chemical modification of 1-1.5 tyrosyl residues with diazonium 1(H)-tetrazole caused measurable activity loss when GpC was the substrate, while RNA substrate revealed additional activity loss attributable to subsite disruptions [3]. GpC is therefore the substrate of choice for active site residue mapping experiments requiring isolated readout of primary catalytic site integrity.

Comparative Substrate Specificity Profiling Across RNase Families

GpC occupies a quantifiably distinct position in RNase specificity hierarchies, making it valuable for cross-enzyme comparative studies. For RNase U2, GpC exhibits relative cleavage susceptibility of 1/5 compared to ApC (set at 1) but is cleaved ~600-fold faster than CpC [4]. For RNase C2, GpC shows highest affinity among GpN substrates (Km ranking: GpC > GpG > GpA > GpU) [5]. This intermediate yet well-defined position across multiple RNase families enables GpC to serve as a calibration standard for comparing substrate preferences between different ribonucleases or orthologous enzymes.

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